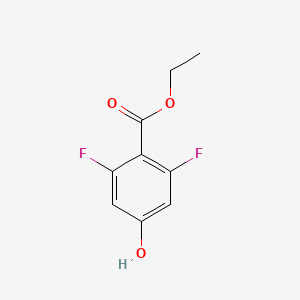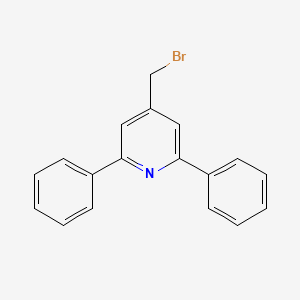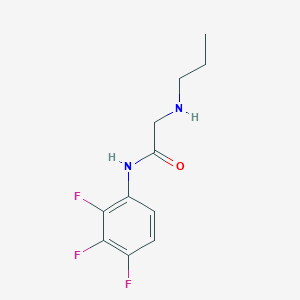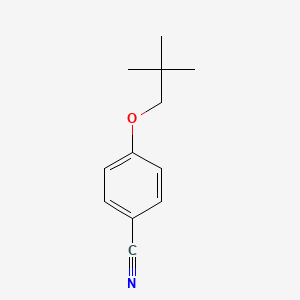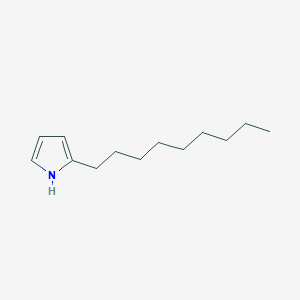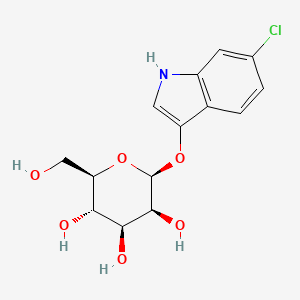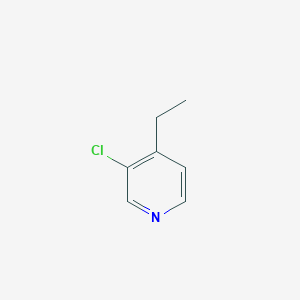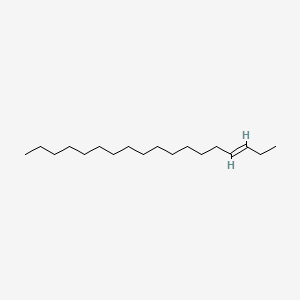
(E)-3-Octadecene
Overview
Description
(E)-3-Octadecene is an organic compound classified as an alkene, characterized by the presence of a carbon-carbon double bond. The “E” designation indicates that the highest priority substituents on each carbon of the double bond are on opposite sides, following the Cahn-Ingold-Prelog priority rules. This compound is a long-chain hydrocarbon with the molecular formula C₁₈H₃₆, making it a member of the octadecene family.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-3-Octadecene can be synthesized through various methods, including:
Hydrogenation of Alkynes: One common method involves the partial hydrogenation of 3-octadecyne using a Lindlar catalyst, which selectively reduces the triple bond to a double bond without further reducing it to a single bond.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.
Industrial Production Methods: In industrial settings, this compound is typically produced through the oligomerization of ethylene, followed by selective hydrogenation and isomerization processes to achieve the desired configuration and chain length.
Chemical Reactions Analysis
Types of Reactions: (E)-3-Octadecene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or alcohols using oxidizing agents such as peracids or osmium tetroxide.
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts like palladium on carbon.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Epoxides or alcohols.
Reduction: Alkanes.
Substitution: Dihalides.
Scientific Research Applications
(E)-3-Octadecene has various applications in scientific research, including:
Chemistry: It is used as a model compound in studies of alkene reactivity and as a precursor in the synthesis of more complex molecules.
Biology: It serves as a hydrophobic ligand in the preparation of nanoparticles for drug delivery systems.
Medicine: Research is ongoing into its potential use in the formulation of pharmaceuticals and as a component in drug delivery systems.
Industry: It is used as a lubricant additive and in the production of surfactants and detergents.
Mechanism of Action
The mechanism of action of (E)-3-Octadecene in various applications depends on its chemical properties. In catalytic reactions, the double bond can interact with catalysts to facilitate transformations. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane properties and facilitating the delivery of hydrophobic drugs.
Comparison with Similar Compounds
(Z)-3-Octadecene: The “Z” isomer has the highest priority substituents on the same side of the double bond, leading to different physical and chemical properties.
1-Octadecene: This compound has the double bond at the terminal position, resulting in different reactivity and applications.
2-Octadecene: The double bond is located at the second carbon, which also affects its reactivity and uses.
Uniqueness: (E)-3-Octadecene is unique due to its specific double bond configuration, which influences its reactivity and interactions in chemical and biological systems. Its long hydrocarbon chain also imparts distinct hydrophobic properties, making it suitable for applications in hydrophobic environments and as a component in surfactants and lubricants.
Properties
IUPAC Name |
(E)-octadec-3-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h5,7H,3-4,6,8-18H2,1-2H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKCCFAPMYQFLZ-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


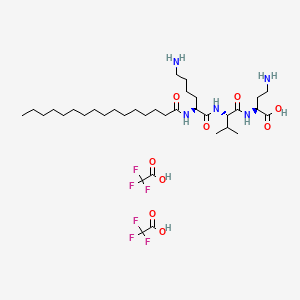
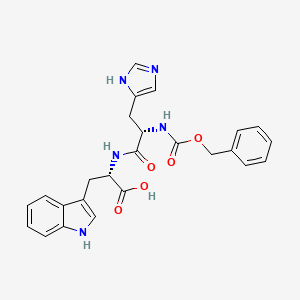
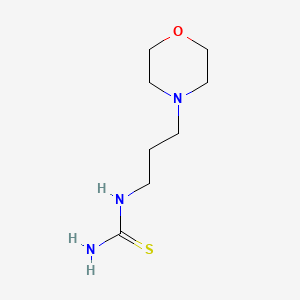
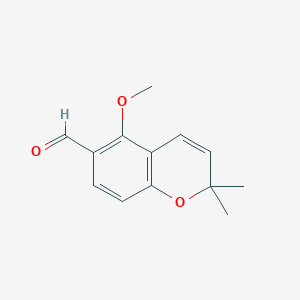
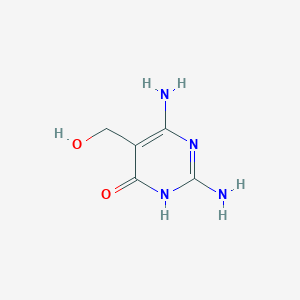
![2-{[(4-Bromophenyl)sulfanyl]methyl}-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B3285056.png)
![1H-Pyrazole-4-carboxamide, N-[5-[(cyclopropylamino)carbonyl]-2-methylphenyl]-5-methyl-1-[3-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B3285060.png)
